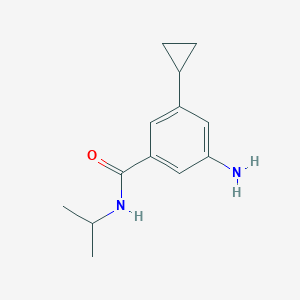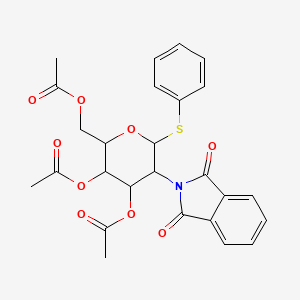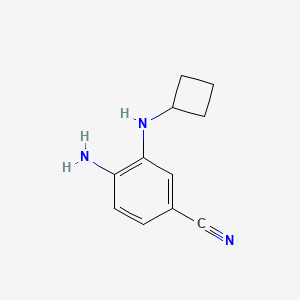![molecular formula C16H16ClFN2O2 B12074246 Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl- CAS No. 243963-33-9](/img/structure/B12074246.png)
Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl- (CAS#: 341966-03-8) belongs to the class of organic compounds known as phenol ethers. It contains an ether group substituted with a benzene ring .
- The compound’s molecular formula is C₁₁H₁₃ClFNO, and its molecular weight is 229.68 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it’s likely that researchers have explored various methods to synthesize it.
- Industrial production methods would require proprietary information from manufacturers or research organizations.
Chemical Reactions Analysis
- Without precise data, we can discuss potential reactions based on the compound’s functional groups.
- It may undergo oxidation, reduction, substitution, and other transformations.
- Common reagents and conditions would depend on the specific reaction type.
- Major products would vary based on reaction conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and applications in organic synthesis.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Assessing its use in materials science or as a chemical intermediate.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds may include other amides, phenol ethers, or pyridine derivatives.
- Highlighting its uniqueness would require a comprehensive comparison, which is beyond the scope of available data.
Remember that this compound’s detailed properties and applications may emerge as more research is conducted
Properties
CAS No. |
243963-33-9 |
|---|---|
Molecular Formula |
C16H16ClFN2O2 |
Molecular Weight |
322.76 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-13-4-3-9-19-14(13)22-12-7-5-11(18)6-8-12/h3-9H,10H2,1-2H3,(H,20,21) |
InChI Key |
RSRNLFTYDUFCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)







![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

